molecular formula C14H14O3 B134529 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE CAS No. 76275-47-3

2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE

Cat. No.: B134529
CAS No.: 76275-47-3
M. Wt: 230.26 g/mol
InChI Key: MLFOCCNTZVTFBH-UHFFFAOYSA-N
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Description

2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE is an organic compound with the molecular formula C14H14O3 It is also known by its IUPAC name, 2-[(5-methoxynaphthalen-1-yl)oxymethyl]oxirane This compound is characterized by the presence of an oxirane ring (epoxide) attached to a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE typically involves the reaction of 5-methoxynaphthalene with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities, including its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(naphthalen-1-yloxy)methyl]oxirane
  • ®-2-[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
  • Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-

Uniqueness

2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE is unique due to the presence of the methoxynaphthalene moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(5-methoxynaphthalen-1-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-15-13-6-2-5-12-11(13)4-3-7-14(12)17-9-10-8-16-10/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOCCNTZVTFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506411
Record name 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-47-3
Record name 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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